(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Overview
Description
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one is a heterocyclic compound that features both oxazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazine ring through intramolecular heterocyclization . Another approach includes the use of dicarbonyl compounds and hydrazine derivatives to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting microbial infections and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photovoltaic materials.
Mechanism of Action
The mechanism of action of (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring structure and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Triazolopyrazine Derivatives: These compounds are known for their medicinal applications, particularly as kinase inhibitors and antiviral agents.
Uniqueness
What sets (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one apart is its combined oxazole and pyrazine rings, which confer unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical applications .
Properties
IUPAC Name |
(8aS)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6-4-12-8(2)5-9-3-7(11)10(6)8/h6,9H,3-5H2,1-2H3/t6?,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZTSPWFUSTHR-XDKWHASVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(N1C(=O)CNC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CO[C@@]2(N1C(=O)CNC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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